molecular formula C29H43BO2 B3052316 (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid CAS No. 402790-30-1

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid

Cat. No.: B3052316
CAS No.: 402790-30-1
M. Wt: 434.5 g/mol
InChI Key: JDQCVVMDPQPNSN-UHFFFAOYSA-N
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Description

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is an organoboron compound with the molecular formula C29H43BO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group. This compound is primarily used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid typically involves the reaction of 9,9-dioctylfluorene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, where 9,9-dioctylfluorene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Similar structure but with methyl groups instead of octyl groups.

    9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester): Contains additional boronic acid groups and silicon atoms.

    9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: A derivative with two boronic acid groups and pinacol ester protection.

Uniqueness

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is unique due to its long alkyl chains (octyl groups), which impart hydrophobic properties and enhance solubility in organic solvents. This makes it particularly useful in the synthesis of organic electronic materials and in applications requiring hydrophobic interactions .

Properties

IUPAC Name

(9,9-dioctylfluoren-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43BO2/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30(31)32)23-28(26)29/h13-14,17-20,23,31-32H,3-12,15-16,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQCVVMDPQPNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456414
Record name 2-dihydroxyboranyl-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402790-30-1
Record name 2-dihydroxyboranyl-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (2.5 M in hexane, 12.0 mL, 30.0 mmol) is slowly added to a solution of 2-bromo-9,9-bis(n-octyl)fluorene (12.0 g, 25.6 mmol) in anhydrous THF (50 mL) at −78° C. At this temperature, the reaction mixture is stirred for 1 h before adding tri-iso-propyl borate (9.0 mL, 7.34 g, 39.0 mmol). The resulting mixture is then warmed to room temperature, stirred overnight followed by quenching with 100 mL HCl (2.0 M), and poured into a large amount of water. After extraction with ethyl ether three times, the organic portions are washed with brine before drying over anhydrous MgSO4. Solid residues collected by evaporating off the solvent are purified by column chromatography on silica gel with petroleum ether/ethyl acetate (2:1) to yield 9,9-bis(n-octyl)fluoren-2-yl-boronic acid (2a) as a white solid (10.0 g, 89%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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